1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde
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Overview
Description
2,3-Dihydro-1-methyl-1H-pyrido[2,3-b][1,4]oxazine-6-carboxaldehyde is a heterocyclic compound that features a fused pyridine and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-methyl-1H-pyrido[2,3-b][1,4]oxazine-6-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-methyl-1H-pyrido[2,3-b][1,4]oxazine-6-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile or electrophile involved .
Scientific Research Applications
2,3-Dihydro-1-methyl-1H-pyrido[2,3-b][1,4]oxazine-6-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-methyl-1H-pyrido[2,3-b][1,4]oxazine-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde
- 6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Uniqueness
2,3-Dihydro-1-methyl-1H-pyrido[2,3-b][1,4]oxazine-6-carboxaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carbaldehyde |
InChI |
InChI=1S/C9H10N2O2/c1-11-4-5-13-9-8(11)3-2-7(6-12)10-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
PACCVZOOUOEJHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=C1C=CC(=N2)C=O |
Origin of Product |
United States |
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